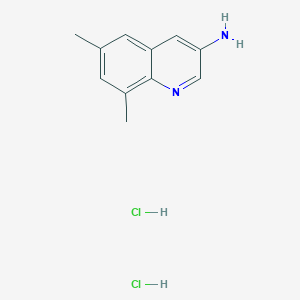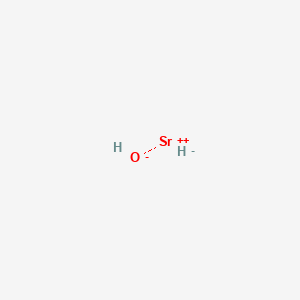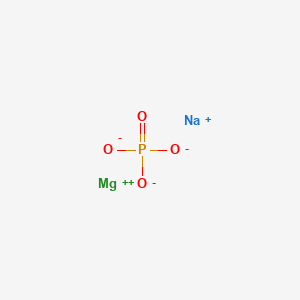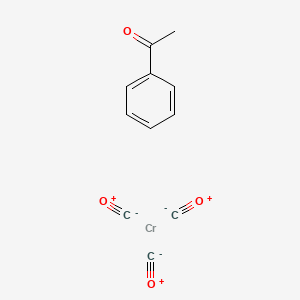
Carbon monoxide;chromium;1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbon monoxide;chromium;1-phenylethanone is a complex compound that combines carbon monoxide, chromium, and 1-phenylethanone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of chromium carbonyl complexes, such as chromium hexacarbonyl, which reacts with 1-phenylethanone under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Carbon monoxide;chromium;1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different chromium oxides and carbonyl-containing products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state chromium complexes.
Substitution: Ligand substitution reactions can occur, where the carbon monoxide or 1-phenylethanone ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen or sodium borohydride, and various ligands for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield chromium oxides, while substitution reactions can produce a variety of chromium-ligand complexes .
Wissenschaftliche Forschungsanwendungen
Carbon monoxide;chromium;1-phenylethanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of carbon monoxide;chromium;1-phenylethanone involves the coordination of carbon monoxide and 1-phenylethanone to the chromium center. This coordination affects the electronic structure of the chromium atom, enabling it to participate in various catalytic and chemical reactions. The molecular targets and pathways involved include the activation of carbon monoxide and the formation of reactive intermediates that facilitate the desired chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbon monoxide;chromium;acetophenone: Similar in structure but with acetophenone instead of 1-phenylethanone.
Carbon monoxide;molybdenum;1-phenylethanone: Uses molybdenum instead of chromium.
Carbon monoxide;tungsten;1-phenylethanone: Uses tungsten instead of chromium.
Uniqueness
Carbon monoxide;chromium;1-phenylethanone is unique due to its specific coordination environment and the electronic properties imparted by the chromium center. This uniqueness makes it particularly effective in certain catalytic applications and chemical reactions compared to its similar compounds .
Eigenschaften
Molekularformel |
C11H8CrO4 |
|---|---|
Molekulargewicht |
256.17 g/mol |
IUPAC-Name |
carbon monoxide;chromium;1-phenylethanone |
InChI |
InChI=1S/C8H8O.3CO.Cr/c1-7(9)8-5-3-2-4-6-8;3*1-2;/h2-6H,1H3;;;; |
InChI-Schlüssel |
OCLYYCSBACOPPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


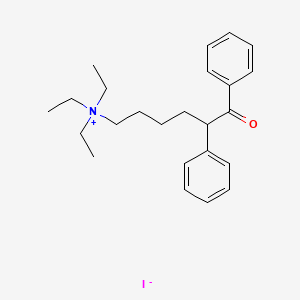
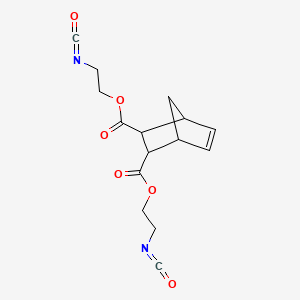
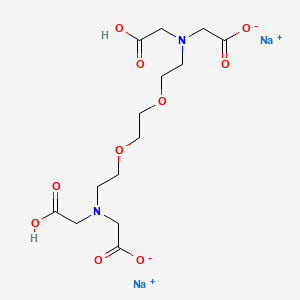
![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)
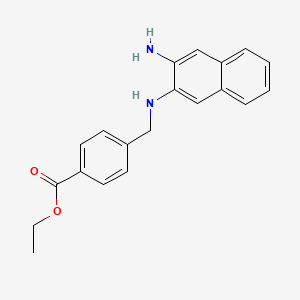
![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)
![3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide](/img/structure/B13744601.png)
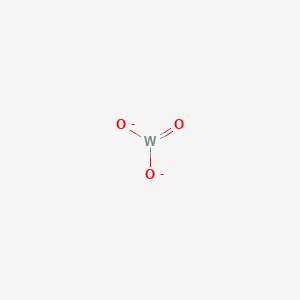
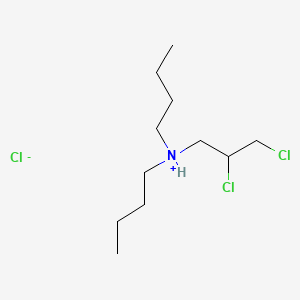
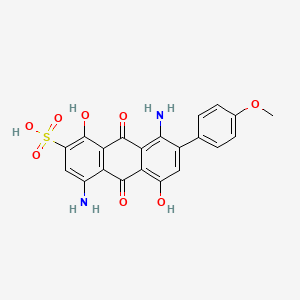
![3-ethyl-1-methyl-3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B13744611.png)
